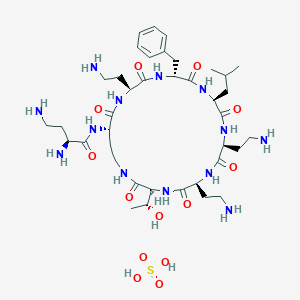
Pbop
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pbop, also known as N-(4-bromophenyl)octahydroisoquinoline-3-carboxamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Pbop is a synthetic compound that has been synthesized in various ways, and its mechanism of action and physiological effects have been studied extensively. In
作用机制
Pbop acts as a partial agonist at the dopamine D3 receptor, which is involved in the reward pathway in the brain. By acting as a partial agonist, Pbop can reduce the reinforcing effects of drugs of abuse, making it a potential treatment for drug addiction. Pbop also has neuroprotective effects, which may be due to its ability to modulate the activity of various signaling pathways in the brain.
生化和生理效应
Pbop has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine and glutamate signaling pathways in the brain. Pbop has also been shown to increase the expression of various neurotrophic factors, which are involved in the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using Pbop in lab experiments is its specificity for the dopamine D3 receptor, which allows for the study of the role of this receptor in various physiological processes. However, one limitation of using Pbop is its relatively low potency compared to other dopamine receptor ligands, which may require higher doses to achieve the desired effects.
未来方向
There are several future directions for the study of Pbop, including the development of more potent analogs of the compound for use in drug discovery. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of Pbop, and to determine its potential as a treatment for various neurological and psychiatric disorders.
Conclusion:
Pbop is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. Its specificity for the dopamine D3 receptor and neuroprotective effects make it a promising target for drug discovery and the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand the mechanisms underlying its effects and to develop more potent analogs for use in drug discovery.
合成方法
Pbop can be synthesized in various ways, including the reaction of 4-bromobenzaldehyde with octahydroisoquinoline-3-carboxylic acid, and the reaction of 4-bromoaniline with octahydroisoquinoline-3-carboxylic acid. The yield of Pbop varies depending on the synthesis method used.
科学研究应用
Pbop has been used in various scientific research applications, including as a ligand for the dopamine D3 receptor, a target for the treatment of drug addiction. Pbop has also been studied for its potential as a treatment for Parkinson's disease, as it has been shown to have neuroprotective effects in animal models of the disease. Additionally, Pbop has been studied for its potential as a treatment for depression and anxiety disorders.
属性
CAS 编号 |
142563-39-1 |
|---|---|
产品名称 |
Pbop |
分子式 |
C39H69N13O13S |
分子量 |
960.1 g/mol |
IUPAC 名称 |
(2S)-2,4-diamino-N-[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]butanamide;sulfuric acid |
InChI |
InChI=1S/C39H67N13O9.H2O4S/c1-21(2)19-29-37(59)49-25(10-15-41)33(55)48-27(12-17-43)36(58)52-31(22(3)53)39(61)45-18-13-28(46-32(54)24(44)9-14-40)35(57)47-26(11-16-42)34(56)51-30(38(60)50-29)20-23-7-5-4-6-8-23;1-5(2,3)4/h4-8,21-22,24-31,53H,9-20,40-44H2,1-3H3,(H,45,61)(H,46,54)(H,47,57)(H,48,55)(H,49,59)(H,50,60)(H,51,56)(H,52,58);(H2,1,2,3,4)/t22-,24+,25+,26+,27+,28+,29+,30-,31+;/m1./s1 |
InChI 键 |
UMTAIVDIVJJTAV-NEOBPPNMSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)N)O.OS(=O)(=O)O |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O |
规范 SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O |
同义词 |
A2bu-cyclo(A2bu-A2bu-Phe-Leu-A2bu-A2bu-Thr) Dab-cyclo(Dab-Dab-Phe-Leu-Dab-Dab-Thr) sulfate salt diaminobutyryl-cyclo(diaminobutyryl-diaminobutyryl-phenylalanyl-leucyl-diaminobutyryl-diaminobutyryl-threonyl) PBOP polymyxin B octapeptide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



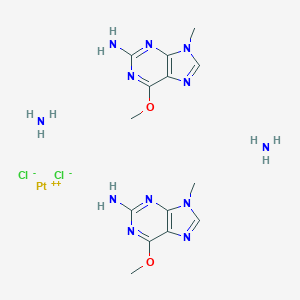
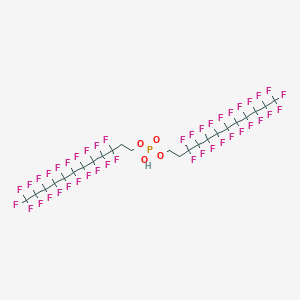
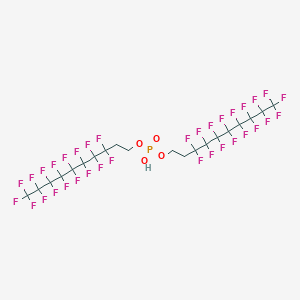
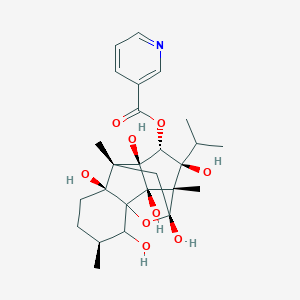

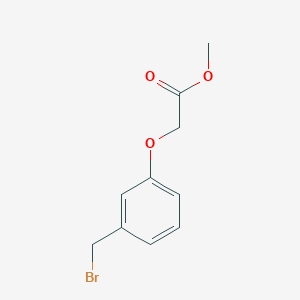
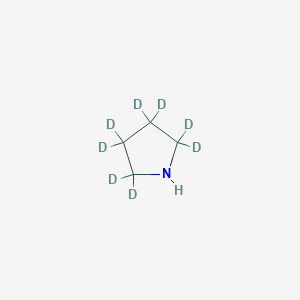
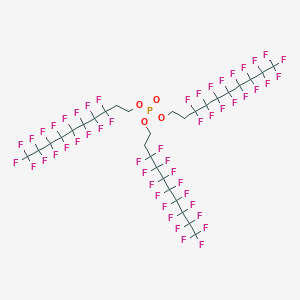
![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)
![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)
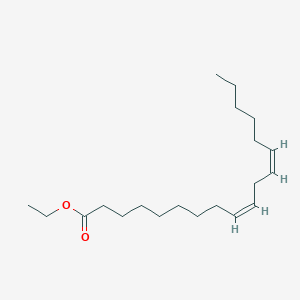
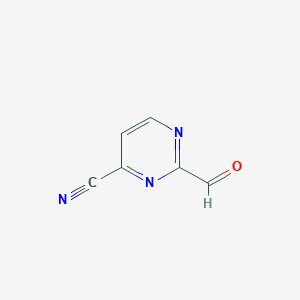
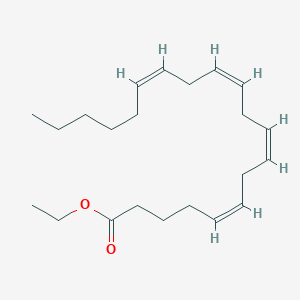
![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)